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Tenalisib (RP6530) is a novel, orally available, highly selective dual inhibitor of the PI3K δ and γ isoforms.

These isoforms are predominantly expressed in cells of hematopoietic origin and play a critical role in the

growth, survival, and proliferation of malignant T-cells [1] [2].

The diagram below illustrates the core mechanism of Tenalisib within the PI3K/AKT signaling pathway.
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Diagram 1: Tenalisib inhibits the PI3K δ/γ isoforms, preventing the downstream activation of AKT and

mTORC1, which are critical for T-cell lymphoma survival and proliferation [1] [3].

Preclinical data indicates that Tenalisib induces apoptosis and has anti-proliferative effects in patient-derived

primary T-cell lymphoma lines. It also downregulates lactic acid metabolism, potentially shifting

macrophage polarization from a pro-tumor M2-like state to an inflammatory M1-like phenotype, thereby

altering the tumor microenvironment [2].

Clinical Efficacy of Tenalisib in Relapsed/Refractory T-
Cell Lymphoma

The clinical efficacy of Tenalisib, both as a monotherapy and in combination, has been evaluated in phase

I/Ib and phase I/II studies. The tables below summarize the key efficacy endpoints.

Table 1: Tenalisib Monotherapy Clinical Trial Data (Phase I/Ib Study) This data is from a study of

Tenalisib in patients with relapsed/refractory peripheral and cutaneous T-Cell Lymphoma [1].

Parameter Result

Study Identifier NCT02567656

Patient Population Relapsed/Refractory TCL (PTCL & CTCL)

Recommended Phase II Dose 800 mg, twice daily (fasting)

Overall Response Rate (ORR) 45.7% (16/35 evaluable patients)

Complete Response (CR) 8.6% (3 patients)

Partial Response (PR) 37.1% (13 patients)

Median Duration of Response (DOR) 4.9 months

Table 2: Tenalisib in Combination with Romidepsin (Phase I/II Study) This study investigated the

synergistic potential of Tenalisib with the histone deacetylase (HDAC) inhibitor romidepsin [4] [5].
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Parameter Result

Study Identifier NCT03770000

Patient Population Relapsed/Refractory TCL (PTCL & CTCL)

Recommended Doses Tenalisib: 800 mg BID (oral); Romidepsin: 14 mg/m² (IV, Days 1,
8, 15)

Overall Response Rate (ORR) 63.0% (17/27 evaluable patients)

ORR - PTCL Subgroup 75.0%

ORR - CTCL Subgroup 53.3%

Complete Response (CR) 25.9% (7 patients)

Partial Response (PR) 37.0% (10 patients)

Median Duration of Response
(DOR)

5.03 months

The workflow of this combination study, from hypothesis to conclusion, is outlined below.
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Study Design:
Phase I/II, Open-Label, Multicenter
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Determine MTD/RP2D of combination
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Assess safety & anti-tumor activity

at RP2D

Key Results:
No DLTs at highest dose.

ORR: 63.0% (n=27)

Conclusion:
Favorable safety & efficacy profile

supports further development
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Diagram 2: Workflow of the phase I/II clinical trial investigating the combination of Tenalisib and

Romidepsin, demonstrating a structured approach from hypothesis to a positive conclusion [4] [5].

Experimental Protocols and Methodologies

For researchers aiming to validate or build upon these findings, here is a summary of the key methodologies

from the cited studies.

1. Clinical Trial Design (Phase I/Ib)
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Objective: Primary endpoints were to determine the Maximum Tolerated Dose (MTD) and

characterize the safety and pharmacokinetic (PK) profile of Tenalisib [1].
Dosing: Tenalisib was administered orally in 28-day cycles. The dose escalation phase tested 200,

400, and 800 mg twice daily (BID) under fasting and fed conditions to assess the MTD [1].
DLT Evaluation: Dose-Limiting Toxicities (DLTs) were assessed during the first 28-day cycle.

Hematological DLTs included Grade 4 neutropenia >7 days or Grade ≥3 febrile neutropenia. Non-
hematological DLTs included Grade ≥3 toxicities, with specific exceptions for manageable events like

diarrhea/nausea, and transaminase elevations that did not resolve to ≤Grade 1 within 7 days [1].
PK Sampling: Intensive PK sampling was performed on Day 1 of Cycles 1 and 2. Parameters like

maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) were
calculated [1].

2. Efficacy and Biomarker Analysis

Response Assessment: Tumor response was evaluated using standardized criteria. For PTCL, the
Lugano Classification was used, while for CTCL, the global response score was applied, which

integrates skin, lymph node, and visceral organ assessments [4] [5].
Biomarker Analysis: In the monotherapy study, tumor biopsies from responding patients were

analyzed via immunohistochemistry (IHC). A marked downregulation of biomarkers including CD30,
IL-31, and IL-32α was observed, suggesting a potential mechanism for the anti-tumor immune

response [1].

Safety and Tolerability Profile

The safety profile of Tenalisib is a critical consideration for clinical development.

Monotherapy: The most frequently reported treatment-emergent adverse events (TEAEs) were

fatigue (45%). The most common drug-related TEAE was transaminase elevation (33%), which
was also the most frequent Grade ≥3 related TEAE (21%). Two DLTs occurred in the 800 mg fed

cohort, leading to the establishment of 800 mg BID under fasting conditions as the MTD [1].
Combination with Romidepsin: The most common any-grade TEAEs (reported in >15% of patients)

included nausea, thrombocytopenia, increased AST/ALT, decreased appetite, neutropenia,
vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, and hypokalemia. Grade ≥3 related

TEAEs were reported in 69.7% of patients, reflecting the expected increased toxicity with combination
therapy. Importantly, no DLTs were reported during the dose escalation of the combination, and co-

administration did not significantly alter the pharmacokinetics of romidepsin [4] [5].

Future Directions and Conclusions
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The data demonstrates that Tenalisib is a promising therapeutic agent for relapsed/refractory T-cell

lymphomas. Its acceptable safety profile and single-agent efficacy, coupled with the markedly improved

ORR when combined with romidepsin, strongly support its continued clinical development [1] [4] [5].

Future research directions include:

Confirming the efficacy of the Tenalisib-romidepsin combination in larger, randomized trials.

Exploring combinations with other novel agents or standard therapies.
Further validating the identified biomarkers (CD30, IL-31, IL-32α) to potentially identify patient

subgroups most likely to benefit from Tenalisib therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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